2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LTX-315 is a synthetic cationic oncolytic peptide derived from bovine lactoferrin. It has shown potent anticancer activity by inducing immunogenic cell death and promoting antitumor immunity. This compound has been extensively studied for its ability to disrupt cancer cell membranes and stimulate immune responses, making it a promising candidate for cancer immunotherapy .
Preparation Methods
LTX-315 is synthesized through a series of chemical reactions involving the modification of a 9-mer cationic peptide. The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods for LTX-315 involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
LTX-315 primarily undergoes reactions that involve interactions with cell membranes. It disrupts negatively charged phospholipid membranes through electrostatic interactions, leading to membrane permeabilization and cell lysis . The peptide does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from these reactions is the disrupted cell membrane, which releases damage-associated molecular patterns (DAMPs) and tumor antigens .
Scientific Research Applications
Mechanism of Action
LTX-315 exerts its effects by binding to the tumor cell membranes and inducing cell lysis. This process involves the disruption of intracellular organelles, such as mitochondria, leading to the release of a broad spectrum of tumor antigens . The presentation of these antigens to the immune system triggers both innate and adaptive immune responses, mediated by natural killer cells, cytotoxic T lymphocytes, and natural killer T cells . The peptide also promotes the maturation of dendritic cells, further enhancing the antitumor immune response .
Comparison with Similar Compounds
LTX-315 is unique among oncolytic peptides due to its potent immunomodulatory properties and ability to induce immunogenic cell death. Similar compounds include other cationic antimicrobial peptides (CAPs) and oncolytic peptides, such as:
LTX-315 stands out due to its ability to induce a robust immune response and its potential for use in combination with other cancer therapies .
Properties
Molecular Formula |
C78H106N18O9 |
---|---|
Molecular Weight |
1439.8 g/mol |
IUPAC Name |
2,6-diamino-N-[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104) |
InChI Key |
GGAKLYWEFZCVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.